

Metesind: A Technical Guide to a Novel Thymidylate Synthase Inhibitor

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Compound of Interest

Compound Name: Metesind

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Abstract

Metesind (also known as AG331) is a potent, non-classical inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] Unlike traditional antifolates, **Metesind**'s mechanism of action is independent of the reduced folate carrier for cellular uptake and does not require intracellular polyglutamylation for its activity, potentially overcoming common mechanisms of resistance to other TS inhibitors.[2] This technical guide provides a comprehensive overview of **Metesind**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

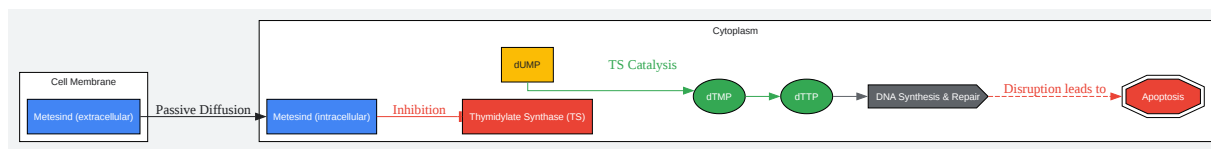
Introduction to Thymidylate Synthase Inhibition

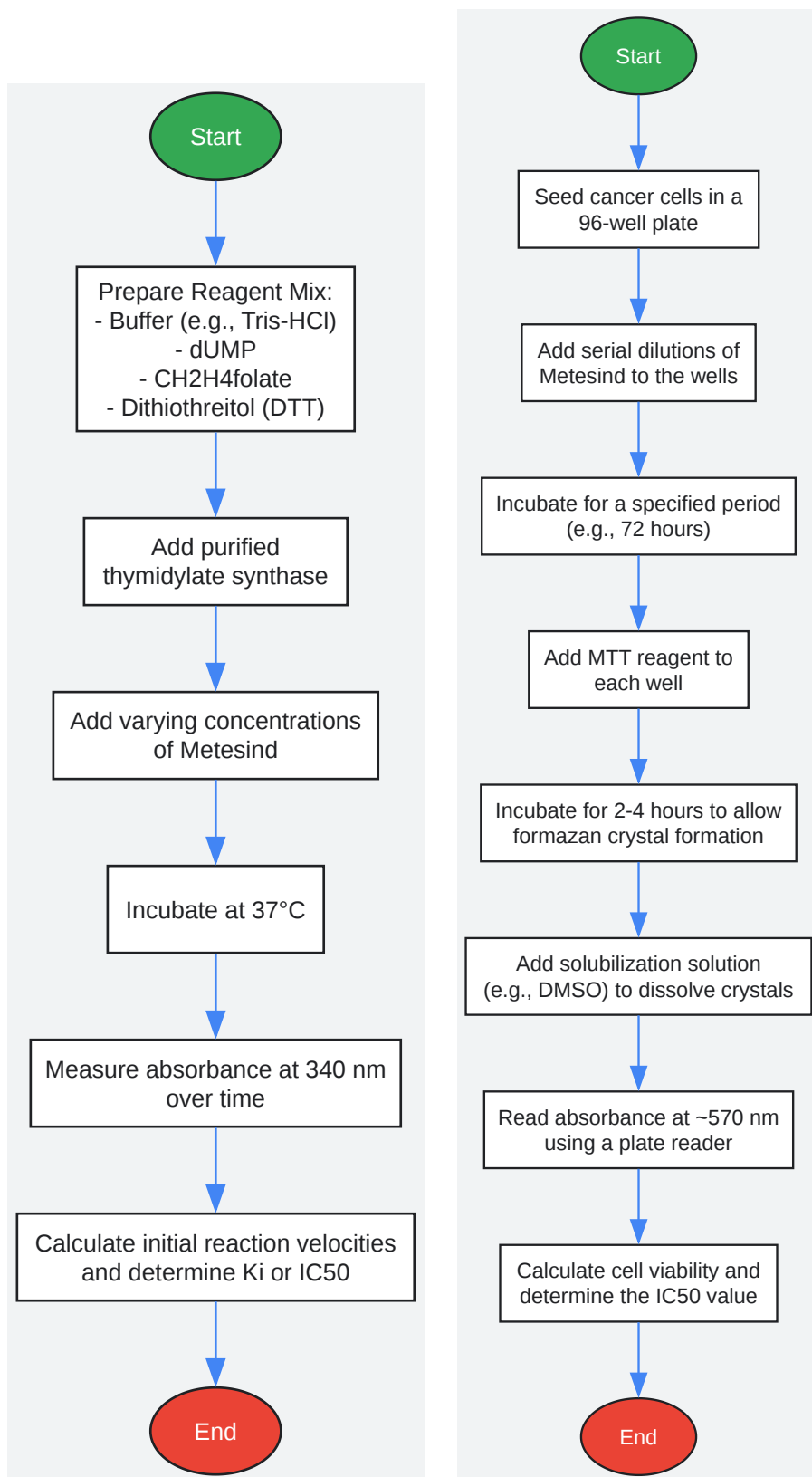
Thymidylate synthase is a pivotal enzyme in cell proliferation, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP.[1] The inhibition of TS leads to a depletion of the dTMP pool, disrupting DNA synthesis and ultimately inducing "thymineless death" in rapidly dividing cells, making it a well-established target for cancer chemotherapy.[1] Classical TS inhibitors, such as 5-fluorouracil (5-FU) and pemetrexed, have been cornerstones of cancer treatment for decades. However, their efficacy can be limited by cellular transport mechanisms and the development of resistance. **Metesind** represents a novel class of lipophilic TS inhibitors designed to circumvent these limitations.

Metesind (AG331): Mechanism of Action

Metesind is a non-competitive inhibitor of thymidylate synthase. Its lipophilic nature allows it to passively diffuse across cell membranes, bypassing the need for the reduced folate carrier protein that transports many classical antifolates into the cell. Furthermore, it does not undergo polyglutamylation, a process that enhances the intracellular retention and activity of many other TS inhibitors. This unique pharmacological profile suggests that **Metesind** may be active against tumors that have developed resistance to conventional antifolates through downregulation of the folate carrier or altered polyglutamylation.

The core mechanism of **Metesind** involves the direct inhibition of thymidylate synthase, leading to a cascade of downstream effects culminating in cell cycle arrest and apoptosis.





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